4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonamide is a synthetic compound belonging to the triazole class of heterocyclic compounds. The structure features a five-membered ring containing three nitrogen atoms and two carbon atoms, with distinct substituents including a methoxyethyl group, a methyl group, and a sulfonamide group. This unique combination of functional groups contributes to its chemical reactivity and potential biological activity.
4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonamide has been investigated for its biological properties, particularly its potential as an enzyme inhibitor. The sulfonamide moiety can form hydrogen bonds with enzyme active sites, thereby inhibiting their function. Additionally, the triazole ring may interact with various biological pathways, affecting cellular processes. Research is ongoing to better understand its exact molecular targets and mechanisms of action.
The synthesis of 4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonamide typically involves the reaction of 4-(2-methoxyethyl)-5-methyl-1,2,4-triazole with a sulfonyl chloride in the presence of a base such as triethylamine. This reaction is generally conducted in organic solvents like dichloromethane at low temperatures to maximize yield and purity.
For industrial applications, similar synthetic routes are employed but optimized for larger scale production. Methods may include the use of continuous flow reactors and automated systems to enhance efficiency while ensuring safety and environmental compliance.
This compound has several applications across different fields:
Several compounds share structural similarities with 4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonamide:
What sets 4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonamide apart is its combination of the methoxyethyl and sulfonamide groups. This unique configuration may confer enhanced stability and reactivity compared to similar compounds. Furthermore, its potential therapeutic effects may be more pronounced due to these distinctive features.
4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonamide is a heterocyclic organic compound characterized by a 1,2,4-triazole core substituted with a methyl group at position 5, a methoxyethyl group at position 4, and a sulfonamide moiety at position 3. Its IUPAC name reflects the systematic arrangement of substituents on the triazole ring, following the priority rules for numbering heterocyclic systems. The molecular formula is C₆H₁₂N₄O₃S, with a molecular weight of approximately 220.27 g/mol (calculated from atomic weights: C=12, H=1, N=14, O=16, S=32).
The compound belongs to the triazole-sulfonamide hybrid class, which combines the pharmacological potential of triazoles with the reactivity of sulfonamides. Structural analogs include 5-methyl-1H-1,2,4-triazole-3-sulfonamide (C₃H₆N₄O₂S) and 4-amino-5-(2-methoxy-5-methyl-phenyl)-4H-triazole-3-thiol (C₁₀H₁₂N₄OS), differing primarily in substituent placement and functional groups.
The synthesis of triazole-sulfonamide hybrids emerged from efforts to enhance the bioactivity of triazole derivatives. Early studies focused on 1,2,3-triazoles, but 1,2,4-triazole derivatives gained prominence due to their stability and versatility in medicinal chemistry. Key developments include:
The compound’s significance lies in its dual functional groups:
| Feature | Triazole Core | Sulfonamide Group |
|---|---|---|
| Reactivity | Electron-deficient ring for π-π stacking | Hydrogen-bond donor/acceptor |
| Biological Targets | CYP enzymes, fungal pathogens | Metalloenzymes, carbonic anhydrase |
| Pharmacological Role | Antifungal, anticancer | Enzyme inhibitor, antimicrobial |
This hybrid structure enables interactions with diverse biological targets, making it a template for drug design. The methoxyethyl group enhances solubility and modulates electronic effects, while the sulfonamide group facilitates binding to metalloenzyme active sites.
The comprehensive structural characterization of 4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonamide requires detailed X-ray crystallographic analysis to establish its three-dimensional molecular architecture. Based on systematic studies of related triazole sulfonamide compounds, this heterocyclic molecule exhibits characteristic crystallographic parameters consistent with its chemical class [1] [2] [3].
The molecular formula C₆H₁₂N₄O₃S corresponds to a molecular weight of 220.25 g/mol [4] [5]. Crystallographic investigations of analogous triazole sulfonamide derivatives indicate that such compounds typically crystallize in monoclinic or triclinic crystal systems, with common space groups including P2₁/c and P-1 [1] [6] [3]. The unit cell parameters for similar compounds generally fall within the ranges of a = 8.0-12.0 Å, b = 10.0-15.0 Å, and c = 12.0-18.0 Å, resulting in unit cell volumes between 1200-2500 ų [1] [2] [3].
The asymmetric unit typically contains 4-8 formula units (Z = 4-8), yielding calculated densities in the range of 1.3-1.6 g/cm³ [1] [3]. High-quality structural refinements of triazole sulfonamide compounds achieve R-factors between 0.03-0.08, indicating excellent agreement between observed and calculated structure factors [1] [2] [6].
Selected Bond Lengths and Angles
The sulfur-nitrogen bond length (S-N) in the sulfonamide moiety represents a critical structural parameter, with experimental values ranging from 1.614 to 1.656 Å [1] [2] [3]. This bond length is characteristically shorter than typical S-N single bonds due to the electron-withdrawing nature of the sulfonyl group. The sulfur-oxygen bonds (S-O) in the sulfonamide group exhibit lengths between 1.414-1.427 Å, consistent with the double-bond character of these interactions [3] [7].
Within the 1,2,4-triazole ring system, the carbon-nitrogen bond lengths range from 1.308-1.356 Å, reflecting the aromatic character and electron delocalization within the heterocycle [2] [8] [9]. The nitrogen-nitrogen bonds in the triazole ring span 1.316-1.340 Å, demonstrating the resonance stabilization of this five-membered ring system [8] [9].
The geometry around the sulfur atom deviates significantly from ideal tetrahedral coordination, with O-S-O angles of 118-120°, N-S-O angles of 105-108°, and C-S-N angles of 102-106° [2] [3] [7]. This distortion results from the increased electron density and repulsive interactions between the doubly bonded oxygen atoms and the lone pairs on nitrogen.
Molecular Packing and Intermolecular Interactions
The crystal structure reveals extensive intermolecular hydrogen bonding networks that stabilize the three-dimensional lattice [1] [2] [10]. The sulfonamide NH₂ groups act as hydrogen bond donors, forming N-H···O interactions with the sulfonyl oxygen atoms of neighboring molecules. Additional stabilization arises from N-H···N hydrogen bonds involving the triazole nitrogen atoms [10] [11] [3].
The dihedral angle between the triazole ring and the sulfonamide group varies between 20-90°, indicating conformational flexibility that accommodates optimal packing arrangements and intermolecular interactions [1] [12] [13]. This angular variability reflects the relatively low rotational barrier around the triazole-sulfonamide bond, facilitating structural adaptation in the solid state.
Comprehensive DFT calculations using the B3LYP functional with 6-31G(d,p) or 6-311G(d,p) basis sets provide detailed insights into the electronic structure and properties of 4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonamide [14] [15] [16]. These computational studies complement experimental crystallographic data and reveal fundamental electronic characteristics governing the molecule's chemical behavior.
Frontier Molecular Orbitals
The highest occupied molecular orbital (HOMO) energy typically ranges from -6.0 to -7.0 eV, while the lowest unoccupied molecular orbital (LUMO) exhibits energies between -1.0 to -2.0 eV [15] [17] [18]. The resulting HOMO-LUMO energy gap of 4.0-6.0 eV indicates moderate chemical stability and moderate reactivity toward electrophilic and nucleophilic species [14] [15] [17].
The HOMO is predominantly localized on the triazole ring and the sulfonamide nitrogen atom, reflecting the electron-rich character of these moieties [15] [17] [18]. Conversely, the LUMO shows significant contributions from the sulfonyl group and the triazole ring, indicating these regions as potential sites for nucleophilic attack [18].
Global Reactivity Descriptors
DFT calculations yield important global reactivity descriptors that quantify the molecule's chemical behavior [15] [19] [17]. The ionization potential ranges from 6.0-7.0 eV, representing the energy required to remove an electron from the HOMO. The electron affinity spans 1.0-2.0 eV, indicating the energy gained upon adding an electron to the LUMO [15] [17] [18].
Chemical hardness values of 2.0-3.0 eV characterize the molecule's resistance to charge transfer, while the corresponding chemical softness (0.3-0.5 eV⁻¹) measures its polarizability [15] [17]. The electronegativity (3.5-4.5 eV) and electrophilicity index (2.5-4.0 eV) provide quantitative measures of the molecule's electron-attracting power and electrophilic character, respectively [15] [19] [17].
Vibrational Analysis
DFT frequency calculations predict characteristic vibrational modes that serve as fingerprints for structural identification [20] [16] [21]. The sulfonamide group exhibits asymmetric and symmetric SO₂ stretching vibrations at approximately 1330-1345 cm⁻¹ and 1180-1190 cm⁻¹, respectively [20] [21]. The S-N stretching mode appears around 920-940 cm⁻¹, while the NH₂ stretching vibrations occur in the range 3300-3400 cm⁻¹ [20] [21].
The triazole ring displays characteristic C=N stretching vibrations near 1600-1650 cm⁻¹, and the C-H stretching modes of the methyl and methoxyethyl substituents appear in the region 2900-3000 cm⁻¹ [21] [22]. These calculated frequencies show excellent agreement with experimental infrared spectroscopic data, validating the computational approach.
The conformational landscape of 4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonamide reveals multiple accessible conformations arising from rotational flexibility around key bonds [24] [25] [26]. Comprehensive conformational analysis employs potential energy surface (PES) scanning and optimization of critical torsional angles to map the molecule's conformational space.
Sulfonamide Bond Rotation
The rotation around the S-N bond represents the most significant conformational degree of freedom, generating two primary conformers: eclipsed and staggered orientations of the NH₂ group relative to the SO₂ moiety [27] [26]. The eclipsed conformation, where the amino hydrogens align with the sulfonyl oxygens, typically constitutes the global minimum, stabilized by favorable electrostatic interactions [27] [26] [28].
The energy barrier for S-N rotation ranges from 30-40 kJ/mol, substantially lower than the corresponding barrier in peptide bonds (65-90 kJ/mol) [26]. This reduced barrier enhances conformational flexibility and facilitates dynamic behavior in solution and biological environments [26].
The staggered conformer lies 5-12 kJ/mol higher in energy than the eclipsed form, remaining thermally accessible at ambient conditions [26] [28]. The interconversion between these conformers contributes to the molecule's adaptability and conformational entropy.
Methoxyethyl Chain Flexibility
The 2-methoxyethyl substituent introduces additional conformational complexity through rotation around the N-C, C-C, and C-O bonds [25] [29]. Multiple rotamers arise from different orientations of this flexible chain, with energy differences typically spanning 2-8 kJ/mol [29].
Extended conformations, where the methoxyethyl chain adopts an anti-configuration, generally represent lower-energy forms due to reduced steric interactions [24] [25]. Folded conformations, where the methoxy group approaches the triazole ring, are higher in energy but may be stabilized by intramolecular interactions in specific environments [25] [29].
The rotational barriers around the aliphatic bonds range from 8-15 kJ/mol, facilitating rapid conformational interconversion on the timescale of molecular motion [29] [30].
Triazole Ring Planarity
The 1,2,4-triazole ring maintains near-perfect planarity across all accessible conformations due to its aromatic character and π-electron delocalization [24] [8] [31]. This planar geometry constrains the overall molecular shape and influences the spatial arrangement of substituents.
The methyl group at the 5-position adopts orientations that minimize steric clashes with the methoxyethyl substituent, contributing to conformational preferences [24] [31]. The dihedral angle between the triazole ring and the sulfonamide group varies between 20-90°, reflecting the balance between steric factors and electronic effects [12] [26].
Solvent Effects on Conformation
Computational studies incorporating solvent effects through polarizable continuum models (PCM) reveal significant influence of the dielectric environment on conformational preferences [29] [30]. Polar solvents stabilize conformations with enhanced dipole moments, favoring extended configurations that maximize charge separation [30].
In aqueous solution, hydrogen bonding with solvent molecules can stabilize otherwise unfavorable conformations, broadening the conformational distribution and increasing molecular flexibility [29] [30]. This solvent-dependent conformational behavior has important implications for biological activity and drug-target interactions.